molecular formula C18H23N5OS B5451285 6-[(diethylamino)methyl]-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

6-[(diethylamino)methyl]-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B5451285
M. Wt: 357.5 g/mol
InChI Key: HXOTXUJZESUOSK-UHFFFAOYSA-N
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Description

The compound “6-[(diethylamino)methyl]-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a complex organic molecule that belongs to the class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are an important class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve its pyrazolopyrimidine core. The great synthetic versatility of this core permits structural modifications throughout its periphery .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrazolopyrimidines have been found to have diverse pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential therapeutic uses, given the diverse biological activities of pyrazolopyrimidines . Additionally, further studies could explore new synthetic routes and post-functionalization of this functional scaffold .

Properties

IUPAC Name

6-(diethylaminomethyl)-N-(2-thiophen-2-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-3-22(4-2)12-14-10-20-17-16(11-21-23(17)13-14)18(24)19-8-7-15-6-5-9-25-15/h5-6,9-11,13H,3-4,7-8,12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOTXUJZESUOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CN2C(=C(C=N2)C(=O)NCCC3=CC=CS3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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